molecular formula C14H14BrClN2OS B4432805 5-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chlorobenzamide

5-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chlorobenzamide

Cat. No.: B4432805
M. Wt: 373.7 g/mol
InChI Key: QUMXKYYSLAOVAU-UHFFFAOYSA-N
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Description

5-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chlorobenzamide: is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, chlorine, and thiazole functional groups

Properties

IUPAC Name

5-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrClN2OS/c1-14(2,3)11-7-20-13(17-11)18-12(19)9-6-8(15)4-5-10(9)16/h4-7H,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMXKYYSLAOVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chlorobenzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-tert-butyl-2-aminothiazole with appropriate brominating agents.

    Bromination: The thiazole derivative is then brominated using bromine or a bromine-containing reagent.

    Chlorination: The brominated thiazole is further chlorinated to introduce the chlorine atom at the desired position.

    Amidation: Finally, the chlorinated thiazole is reacted with 2-chlorobenzoyl chloride to form the target compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can target the bromine and chlorine substituents.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the halogenated positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Dehalogenated products.

    Substitution: Substituted benzamides with various functional groups replacing the halogens.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It is explored for its potential in creating novel materials with specific electronic properties.

Biology and Medicine:

    Drug Development: The compound is investigated for its potential as a pharmacophore in drug design.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules.

Industry:

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chlorobenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromine and chlorine atoms can form halogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 5-bromo-N-(tert-butyl)-4-methylnicotinamide
  • 2-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide

Uniqueness:

  • Functional Groups: The presence of both bromine and chlorine atoms along with the thiazole ring makes it unique.
  • Applications: Its specific structure allows for diverse applications in various fields, distinguishing it from similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chlorobenzamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chlorobenzamide

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